Kanshone H

Overview

Description

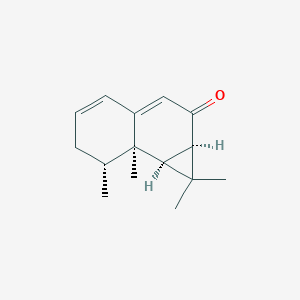

Kanshone H, also known as compound 6, is a sesquiterpene compound isolated from the underground parts of spikenard . It belongs to the class of organic compounds known as sesquiterpenoids . The molecular weight of Kanshone H is 216.32 and its molecular formula is C15H20O .

Molecular Structure Analysis

The SMILES notation for Kanshone H isO=C1[C@]2([H])C@C)([H])[C@@]3(C)C@HCC=CC3=C1 . This represents the structure of the molecule in a specific format that can be used by various software to visualize the molecule. Physical And Chemical Properties Analysis

Kanshone H is an oil . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications

Isolation and Structure of Kanshone H

Kanshone H, a sesquiterpenoid, has been isolated from the roots of Nardostachys chinensis. This compound is part of a group of novel aristolane-type sesquiterpenoids, including kanshone C, isolated from the same plant. The structural determination of these compounds, including kanshone H, has been achieved through spectral analysis, which is a vital step in understanding their potential applications in scientific research (Bagchi, Oshima, & Hikinot, 1988).

Additional Kanshone Compounds and their Structures

Further studies on Nardostachys chinensis roots have led to the isolation of additional sesquiterpenoids, such as kanshones D and E, alongside kanshone H. These compounds were elucidated using spectral means and chemical transformation techniques. The discovery of these related sesquiterpenoids helps expand the understanding of the chemical diversity of this plant and its potential scientific applications (Bagchi, Oshima, & Hikino, 1988).

Sesquiterpenoid–Chalcone Hybrid: Nardokanshone A

A unique sesquiterpenoid-chalcone hybrid, nardokanshone A, was isolated from Nardostachys chinensis, along with kanshone H. This hybrid compound represents a new type of molecular structure, combining an aristolane-type sesquiterpenoid with a chalcone, and its structure was elucidated using spectroscopic methods and quantum chemical OFT calculations. Such hybrids offer new avenues for scientific research, particularly in the field of organic chemistry and natural product synthesis (Wang et al., 2013).

Synthesis of Kanshone A

The total synthesis of kanshone A, a related sesquiterpene to kanshone H, was achieved in a 9-step process. This synthesis involved stereoselective alkylation and an intramolecular aldol cyclization. The successful synthesis of such compounds is crucial for their potential application in various fields, including pharmaceutical research and development (Tori, Furuta, & Asakawa, 1991).

Mechanism of Action

Safety and Hazards

The safety data sheet for Kanshone H suggests that it should be protected from air and light, and stored in a refrigerator or freezer (2-8 °C) . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

properties

IUPAC Name |

(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,6,7,7b-tetrahydrocyclopropa[a]naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-9-6-5-7-10-8-11(16)12-13(14(12,2)3)15(9,10)4/h5,7-9,12-13H,6H2,1-4H3/t9-,12-,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLHCTFFMIUHGN-JWFUOXDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC2=CC(=O)C3C(C12C)C3(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC=CC2=CC(=O)[C@@H]3[C@H]([C@@]12C)C3(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kanshone H | |

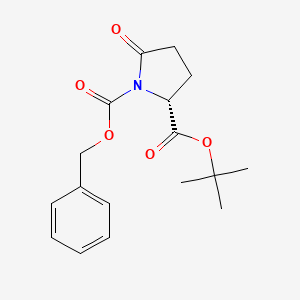

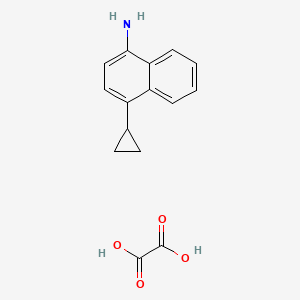

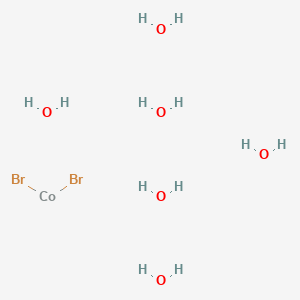

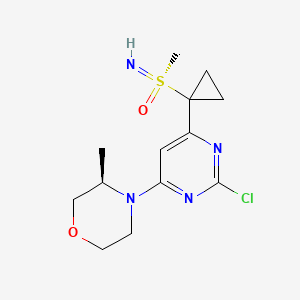

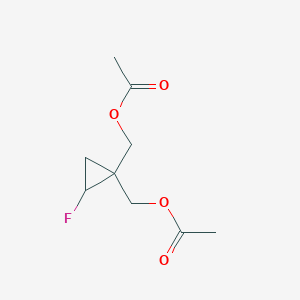

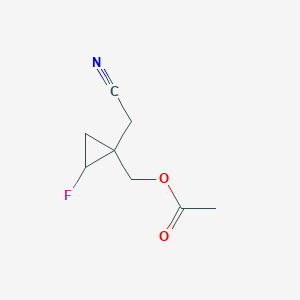

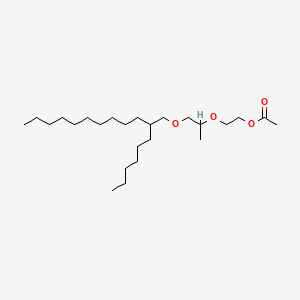

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.